![molecular formula C20H20N2O5 B13617687 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid CAS No. 150728-49-7](/img/structure/B13617687.png)
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in peptide coupling reactions.
Hydrolysis: The Fmoc group can be removed under basic conditions to yield the free amino acid.
Common Reagents and Conditions
Reagents: Sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various coupling agents.
Major Products
The major products formed from these reactions include peptides and amino acid derivatives, which are essential in various biochemical applications .
Aplicaciones Científicas De Investigación
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Mecanismo De Acción
The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
- [2-(Fmoc-amino)acetamido]methyl Acetate
Uniqueness
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid is unique due to its stability and ease of deprotection, making it highly suitable for automated peptide synthesis. Its ability to form stable intermediates and its compatibility with various coupling agents further enhance its utility in peptide chemistry .
Propiedades
Número CAS |
150728-49-7 |
|---|---|
Fórmula molecular |
C20H20N2O5 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H20N2O5/c23-18(21-10-9-19(24)25)11-22-20(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,23)(H,22,26)(H,24,25) |
Clave InChI |
OSEVLMGTCDRWSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


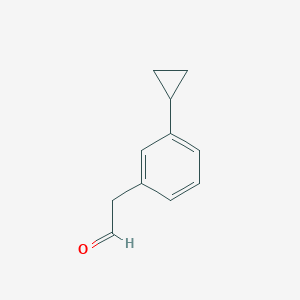


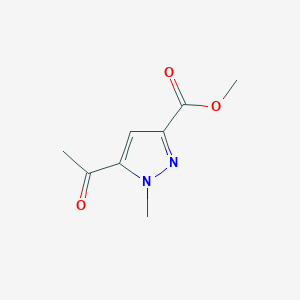


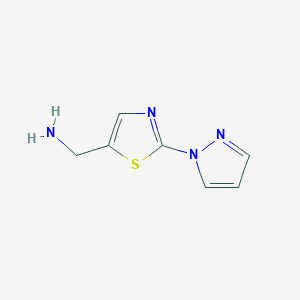
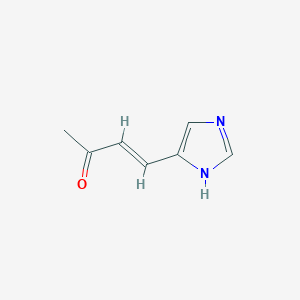

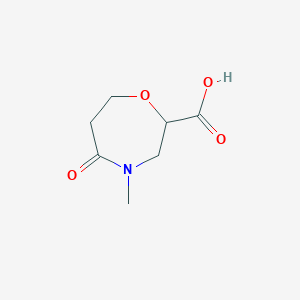
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)



